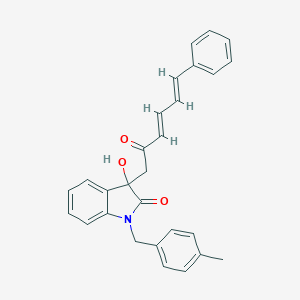
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate, also known as TAK-659, is a chemical compound that has been extensively studied for its potential use in cancer treatment.
作用機序
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate acts as a potent and selective inhibitor of BTK, which is involved in the signaling pathways that regulate cell growth and survival. By inhibiting BTK activity, Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate can prevent the growth and spread of cancer cells. Additionally, Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to accumulate in lymphoid tissues, which is beneficial for the treatment of lymphoid malignancies.
実験室実験の利点と制限
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in cancer development and progression. Additionally, Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to be effective in preclinical studies against various types of cancer, which makes it a promising candidate for further development. However, Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for the study of Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate. One area of interest is the development of combination therapies that include Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate. It has been shown to have synergistic effects with other drugs, such as venetoclax, which could enhance its efficacy in cancer treatment. Additionally, further research is needed to understand the potential applications of Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate in other disease areas, such as autoimmune disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate in humans.
合成法
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate can be synthesized through a multi-step process that involves the reaction of various reagents, including 4-methoxybenzoyl chloride, ethyl 2-bromo-3-methylthiophene-4-carboxylate, and potassium cyanide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of certain types of cancer. Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to be effective in preclinical studies against various types of cancer, including lymphoma, leukemia, and multiple myeloma.
特性
製品名 |
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate |
|---|---|
分子式 |
C17H16N2O4S |
分子量 |
344.4 g/mol |
IUPAC名 |
ethyl 4-cyano-5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H16N2O4S/c1-4-23-17(21)14-10(2)13(9-18)16(24-14)19-15(20)11-5-7-12(22-3)8-6-11/h5-8H,4H2,1-3H3,(H,19,20) |
InChIキー |
OXGKKUXDZQXILT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC)C#N)C |
正規SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252941.png)

![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)

![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252982.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252983.png)